An In-depth Technical Guide to 6-Bromo-oxadiazolo[3,4-b]pyridine (CAS 1125409-96-2): A Keystone Building Block for Advanced Drug Discovery
An In-depth Technical Guide to 6-Bromo-oxadiazolo[3,4-b]pyridine (CAS 1125409-96-2): A Keystone Building Block for Advanced Drug Discovery
An In-depth Technical Guide to 6-Bromo-[1][2][3]oxadiazolo[3,4-b]pyridine (CAS 1125409-96-2): A Keystone Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Bromo-[1][2][3]oxadiazolo[3,4-b]pyridine, a heterocyclic building block of significant interest in medicinal chemistry. While detailed public data on this specific compound is emerging, this document synthesizes information based on its structural characteristics, the known reactivity of its core motifs, and its role as a crucial intermediate in the synthesis of complex pharmaceutical agents.
Introduction: The Strategic Importance of the Oxadiazolopyridine Scaffold
The[1][2][3]oxadiazolo[3,4-b]pyridine core, also known as furazanopyridine, represents a unique heterocyclic system that has garnered substantial attention in medicinal chemistry.[4] Oxadiazole rings, in general, are recognized as valuable scaffolds in drug discovery due to their diverse biological activities and their function as bioisosteric replacements for amide and ester groups, which can enhance metabolic stability and modulate target selectivity.[5][6][7] The fusion of the oxadiazole to a pyridine ring introduces a distinct electronic and steric profile, offering new vectors for molecular exploration.
The introduction of a bromine atom at the 6-position of this scaffold, creating 6-Bromo-[1][2][3]oxadiazolo[3,4-b]pyridine, provides a highly versatile synthetic handle. This bromo-substituent is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse chemical moieties and the construction of complex molecular architectures.[1][2] This strategic placement of a reactive group on a biologically relevant scaffold makes it a valuable intermediate for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[8]
Physicochemical Properties and Structural Data
A summary of the key physicochemical properties for 6-Bromo-[1][2][3]oxadiazolo[3,4-b]pyridine is presented below. These properties are crucial for understanding its behavior in both reaction and biological systems.
| Property | Value | Source |
| CAS Number | 1125409-96-2 | [9][10][11] |
| Molecular Formula | C₅H₂BrN₃O | [10] |
| Molecular Weight | 199.99 g/mol | [10] |
| Purity | ≥97% (typically available) | [9] |
| Storage | Sealed in dry, 2-8°C | [10] |
Synthesis and Methodologies
While specific, peer-reviewed synthetic procedures for 6-Bromo-[1][2][3]oxadiazolo[3,4-b]pyridine are not extensively documented in public literature, its synthesis can be inferred from established methods for constructing the oxadiazolopyridine core and subsequent halogenation. A plausible synthetic route would involve the formation of the fused ring system followed by selective bromination.
A general approach to analogous brominated oxazolopyridines involves the bromination of the parent oxazolopyridinone with a suitable brominating agent like N-bromosuccinimide (NBS).[12]
Proposed Synthetic Workflow:
The synthesis would likely begin with the construction of the[1][2][3]oxadiazolo[3,4-b]pyridine core, followed by a regioselective bromination step.
Caption: Proposed synthetic pathway for 6-Bromo-[1][2][3]oxadiazolo[3,4-b]pyridine.
Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of the[1][2][3]Oxadiazolo[3,4-b]pyridine Core. This can often be achieved through the cyclization of an appropriately substituted diaminopyridine.
-
Step 2: Bromination. The parent[1][2][3]oxadiazolo[3,4-b]pyridine is dissolved in a suitable solvent (e.g., DMF or acetic acid).
-
N-Bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 0-25 °C).
-
The reaction is monitored by TLC or LC-MS until completion.
-
Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield 6-Bromo-[1][2][3]oxadiazolo[3,4-b]pyridine.
Chemical Reactivity and Applications in Drug Discovery
The primary utility of 6-Bromo-[1][2][3]oxadiazolo[3,4-b]pyridine in medicinal chemistry lies in its capacity to undergo palladium-catalyzed cross-coupling reactions.[3] The carbon-bromine bond serves as a key reaction site for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups.
Key Reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.[1]
-
Sonogashira Coupling: Reaction with terminal alkynes to form alkynyl-substituted derivatives.[2][13]
-
Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.[13]
-
Heck Coupling: Reaction with alkenes.[1]
-
Stille Coupling: Reaction with organostannanes.[13]
These reactions are foundational in modern drug discovery, enabling the rapid diversification of a core scaffold to explore structure-activity relationships (SAR).[8]
Caption: Key cross-coupling reactions for diversification of the core scaffold.
The oxadiazole moiety itself is a known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antibacterial, anti-inflammatory, and anticancer effects.[14][15] The pyrazolopyridine scaffold, a related bicyclic system, has also been extensively studied and is found in compounds with applications as kinase inhibitors and agents targeting neurodegenerative diseases.[16][17][18] The combination of these two heterocyclic systems in 6-Bromo-[1][2][3]oxadiazolo[3,4-b]pyridine makes it a highly promising starting point for the development of novel therapeutics.
Conclusion: A Versatile Tool for Modern Medicinal Chemistry
6-Bromo-[1][2][3]oxadiazolo[3,4-b]pyridine stands out as a strategically designed building block for drug discovery. Its unique heterocyclic core, combined with the synthetically versatile bromine substituent, offers medicinal chemists a powerful tool for the efficient construction of diverse compound libraries. The ability to readily participate in a variety of palladium-catalyzed cross-coupling reactions allows for the systematic exploration of chemical space around a privileged scaffold. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, intermediates like 6-Bromo-[1][2][3]oxadiazolo[3,4-b]pyridine will undoubtedly play a critical role in the advancement of medicinal chemistry and the development of next-generation pharmaceuticals.
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